1-(Benzylcarbamoyl)-2-fluorosulfonyloxybenzene
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Overview
Description
1-(Benzylcarbamoyl)-2-fluorosulfonyloxybenzene is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylcarbamoyl)-2-fluorosulfonyloxybenzene typically involves multi-step organic reactions. One common method includes the initial formation of the benzylcarbamoyl group through the reaction of benzylamine with a suitable carbonyl compound. This intermediate is then subjected to sulfonylation using fluorosulfonic acid or its derivatives under controlled conditions to introduce the fluorosulfonyloxy group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylcarbamoyl)-2-fluorosulfonyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Hydrolysis: The fluorosulfonyloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of benzene derivatives, while hydrolysis typically results in the formation of the corresponding sulfonic acid and benzylcarbamoyl derivatives.
Scientific Research Applications
1-(Benzylcarbamoyl)-2-fluorosulfonyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzylcarbamoyl)-2-fluorosulfonyloxybenzene involves its interaction with specific molecular targets. The benzylcarbamoyl group can form hydrogen bonds and other interactions with enzymes or receptors, while the fluorosulfonyloxy group can participate in electrophilic reactions. These interactions can modulate the activity of biological pathways, making the compound of interest for therapeutic applications.
Comparison with Similar Compounds
- 1-(Benzylcarbamoyl)-2-chlorosulfonyloxybenzene
- 1-(Benzylcarbamoyl)-2-bromosulfonyloxybenzene
- 1-(Benzylcarbamoyl)-2-iodosulfonyloxybenzene
Uniqueness: 1-(Benzylcarbamoyl)-2-fluorosulfonyloxybenzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and stability compared to its halogenated counterparts. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it a valuable molecule for specific synthetic and research applications.
Properties
IUPAC Name |
1-(benzylcarbamoyl)-2-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-21(18,19)20-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLYVNWNPIJACK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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